molecular formula C17H30ClNO B2628341 4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride CAS No. 473445-47-5

4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride

Cat. No.: B2628341
CAS No.: 473445-47-5
M. Wt: 299.88
InChI Key: PAMPDCWQKHBEMD-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride is a synthetic organic compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of adamantane with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Reduction: The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to obtain the desired adamantane derivative.

    Morpholine Introduction: The next step involves the reaction of the adamantane derivative with morpholine under basic conditions to form the final product.

    Hydrochloride Formation: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or hydrogen gas in the presence of a catalyst to modify the adamantane core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated adamantane derivatives.

    Reduction: Reduced adamantane derivatives with modified functional groups.

    Substitution: Substituted morpholine or adamantane derivatives with various functional groups.

Scientific Research Applications

4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its stability and ability to cross biological membranes.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine hydrochloride: Another adamantane derivative with similar structural features but different functional groups.

    3,5-Dimethyladamantane: A simpler adamantane derivative without the morpholine moiety.

    4-(1-Adamantyl)morpholine: A related compound with a different substitution pattern on the adamantane core.

Uniqueness

4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride is unique due to its combination of the adamantane core and the morpholine moiety. This combination imparts both stability and versatility, making it suitable for a wide range of applications in various fields. The presence of the dimethyl groups on the adamantane core further enhances its stability and reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[(3,5-dimethyl-1-adamantyl)methyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO.ClH/c1-15-7-14-8-16(2,10-15)12-17(9-14,11-15)13-18-3-5-19-6-4-18;/h14H,3-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMPDCWQKHBEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)CN4CCOCC4)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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